Halisulfate-7
Description
Historical Discovery and Isolation
Halisulfate-7 was first reported in 1999 by Fu et al. during a chemical investigation of a Coscinoderma sp. sponge collected near Yap Island in the Federated States of Micronesia. The isolation process involved solvent extraction followed by chromatographic purification, with structural elucidation achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key spectral data included:
- ¹H NMR : Signals for furan protons (δ 7.30–7.40 ppm) and methyl groups (δ 0.80–1.20 ppm).
- ¹³C NMR : Peaks corresponding to the sulfate ester (δ 70–75 ppm) and terpene backbone carbons.
This discovery expanded the known structural diversity of the halisulfate family, which includes over 10 analogs with varying biological activities.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H40O5S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
[2-[2-[(1R,2R,4aS)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-5-(furan-3-yl)pentyl] hydrogen sulfate |
InChI |
InChI=1S/C25H40O5S/c1-19-10-11-22-23(9-6-14-24(22,2)3)25(19,4)15-12-20(18-30-31(26,27)28)7-5-8-21-13-16-29-17-21/h9,13,16-17,19-20,22H,5-8,10-12,14-15,18H2,1-4H3,(H,26,27,28)/t19-,20?,22-,25-/m1/s1 |
InChI Key |
OYRXLPLXKXDHJP-MBHHTPPASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2C(=CCCC2(C)C)[C@]1(C)CCC(CCCC3=COC=C3)COS(=O)(=O)O |
Canonical SMILES |
CC1CCC2C(=CCCC2(C)C)C1(C)CCC(CCCC3=COC=C3)COS(=O)(=O)O |
Synonyms |
halisulfate 7 halisulfate-7 |
Origin of Product |
United States |
Preparation Methods
Extraction and Isolation
Marine sponges (e.g., Liosina, Petrosia) are collected via scuba diving and processed as follows:
-
Solvent Extraction : Frozen sponge specimens are soaked in acetone (20 h) and methanol (6 h).
-
Partitioning : The combined solvent extract is concentrated and partitioned into ethyl acetate and aqueous layers.
-
Chromatography : Bioassay-guided fractionation using silica gel chromatography, followed by reversed-phase HPLC, yields purified halisulfates.
Table 1: Key Parameters for Halisulfate 3 Isolation
| Step | Solvent System | Instrumentation | Yield (mg/kg sponge) |
|---|---|---|---|
| Initial extraction | Acetone:methanol (1:1) | Rotary evaporator | 1,200 |
| Ethyl acetate partition | Ethyl acetate:H₂O (1:1) | Separatory funnel | 450 |
| Silica gel column | Hexane:ethyl acetate (step gradient) | Glass column (40 × 5 cm) | 18 |
| HPLC purification | MeCN:H₂O (65:35), 0.1% TFA | C18 column, UV detection | 4.2 |
Challenges in this compound Research
The following factors complicate this compound studies:
-
Source Specificity : Halisulfates are produced by rare sponge species in specific biogeographic regions (e.g., Okinawa, Indonesia).
-
Structural Complexity : Sulfation and stereochemical variations require advanced analytical techniques.
-
Bioactivity Overlap : Related compounds (e.g., hal3) inhibit HCV NS3 helicase at IC₅₀ = 4 µM , suggesting this compound may share similar targets.
Q & A
Basic Research Questions
Q. How should researchers formulate a precise research question for studying Halisulfate-7’s biochemical mechanisms?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example:
- Population: In vitro/in vivo models (e.g., enzyme systems or cell lines).
- Intervention: this compound exposure at varying concentrations.
- Outcome: Quantify inhibition/activation of target pathways (e.g., NF-κB signaling).
- Ensure the question balances specificity and feasibility .
- Data Table : Example research question alignment with PICOT:
| PICOT Element | Example for this compound |
|---|---|
| Population | Human endothelial cells |
| Intervention | 10–100 μM this compound |
| Comparison | Untreated control group |
| Outcome | Reduction in IL-6 levels |
| Time | 24–48 hours post-exposure |
Q. What methodologies are recommended for synthesizing existing literature on this compound?
- Methodological Answer :
Conduct a systematic review using databases like PubMed/Scopus with keywords: "this compound AND (mechanism OR pharmacokinetics)".
Screen studies for quality using tools like PRISMA, prioritizing peer-reviewed articles with reproducible methodologies .
Tabulate conflicting findings (e.g., discrepancies in IC50 values) and analyze variables (e.g., assay conditions, purity of compounds) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s efficacy across studies?
- Methodological Answer :
- Perform meta-analysis to identify confounding variables (e.g., solvent used, cell line variability).
- Replicate key experiments under standardized conditions (e.g., ISO-certified assays) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Use statistical tools like Bland-Altman plots to assess inter-study variability .
Q. What strategies optimize experimental design for studying this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
Fragment-based design : Test synthetic analogs with modifications to sulfate groups or core scaffolds.
High-throughput screening (HTS) : Use 96-well plate assays to evaluate dose-response curves.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
